Abt-751
Descripción general
Descripción
ABT-751, also known as E7010, is an orally bioavailable tubulin-binding agent . It is currently under clinical development for cancer treatment . In preclinical studies, ABT-751 showed antitumor activity against a broad spectrum of tumor lines, including those resistant to conventional chemotherapies .
Molecular Structure Analysis
The molecular formula of ABT-751 is C18H17N3O4S . It belongs to the class of organic compounds known as benzenesulfonamides . These are organic compounds containing a sulfonamide group that is S-linked to a benzene ring .Chemical Reactions Analysis
ABT-751 exhibits antiproliferative activity when tumor cells are exposed to it for ≥12 hours . The efficacious concentrations of ABT-751 determined in preclinical tumor models were 0.5 to 1.5 μg/mL .Physical And Chemical Properties Analysis
ABT-751 is a sulfonamide with a molecular weight of 371.41 g/mol . It is orally bioavailable .Aplicaciones Científicas De Investigación
Applications in Hematologic Malignancies
- ABT-751 in Hematologic Cancers : A study by Yee et al. (2005) explored the use of ABT-751 in patients with hematologic malignancies. The study found that ABT-751 showed potential in reducing circulating endothelial cells and peripheral blasts in some patients. This suggests its applicability in treating advanced myelodysplastic syndrome and relapsed or refractory acute leukemias (Yee et al., 2005).
Role in Hepatocellular Carcinoma
- Inducing Autophagy and Apoptosis in Cancer Cells : Wei et al. (2016) investigated ABT-751's effects on hepatocellular carcinoma-derived cells. The study showed that ABT-751 causes cell cycle arrest and induces autophagy and apoptosis, highlighting its potential as a therapeutic agent in hepatocellular carcinoma (Wei et al., 2016).
Antivascular Properties in Tumor Models
- Effects on Tumor Blood Vessels : Luo et al. (2009) conducted a study on ABT-751's antivascular properties, showing that it can induce a rapid reduction in tumor perfusion. This provides insights into its potential use in disrupting tumor vasculature (Luo et al., 2009).
Applications in Pediatric Cancers
- Activity Against Pediatric Tumor Models : Morton et al. (2007) evaluated ABT-751 against various pediatric tumor models. The results suggested its effectiveness, particularly in neuroblastoma, rhabdomyosarcoma, and Wilms tumor models (Morton et al., 2007).
Pharmacogenetic Implications
- Pharmacogenetics in ABT-751 Pharmacokinetics : Innocenti et al. (2013) studied the pharmacogenetics of ABT-751, providing valuable information on the genetic determinants that affect its pharmacokinetics. This research aids in understanding the patient-specific responses to ABT-751 (Innocenti et al., 2013).
Potential in Lung Cancer Treatment
- ABT-751 in Non-Small Cell Lung Cancer : A study by Mauer et al. (2008) focused on the tolerability and efficacy of ABT-751 in patients with advanced non-small cell lung carcinoma (NSCLC). The research indicated that ABT-751 was well-tolerated and showed efficacy comparable to other treatments for NSCLC, making it a candidate for further evaluation in combination with other cytotoxic agents (Mauer et al., 2008).
Synergistic Effects with Other Treatments
- Combination Therapies in Cancer : The synergistic effect of ABT-751 with other cancer treatments has been investigated. For example, Ma et al. (2012) studied the combination of ABT-751 with carboplatin in NSCLC patients, revealing that the combination suppressed lung cancer cell line growth and had moderate clinical antitumor activity (Ma et al., 2012).
Cytotoxicity and Mechanism of Action
- Cytotoxic Effects and Molecular Mechanisms : Research by Dehghanian et al. (2021) on ABT-751’s effects in urinary bladder urothelial carcinoma-derived cells highlighted its role in inducing cell cycle arrest, autophagy, apoptosis, and inhibiting cell migration. This study provides a detailed insight into the molecular mechanisms of ABT-751's anticancer effects (Dehghanian et al., 2021).
Safety And Hazards
ABT-751 has been investigated in clinical trials for its safety . The maximum tolerated dose (MTD) for ABT-751 was found to be 250 mg/d for a daily schedule and 150 mg/d for a twice-daily schedule . Dose-limiting toxicities (DLTs) during cycle 1 were abdominal pain, constipation, and fatigue . Toxicities were abdominal pain, constipation, and neuropathy .
Direcciones Futuras
ABT-751 is active against melanoma cell lines and models of multi-drug resistance (MDR) at physiologically relevant concentrations . It inhibits P-gp ATPase activity, and it may be a BCRP and/or MDR3 substrate . ABT-751 warrants further investigation alone or in tandem with other drug efflux transporter inhibitors for hard-to-treat MDR melanoma .
Propiedades
IUPAC Name |
N-[2-(4-hydroxyanilino)pyridin-3-yl]-4-methoxybenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4S/c1-25-15-8-10-16(11-9-15)26(23,24)21-17-3-2-12-19-18(17)20-13-4-6-14(22)7-5-13/h2-12,21-22H,1H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URCVCIZFVQDVPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=C(N=CC=C2)NC3=CC=C(C=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60869913 | |
Record name | N-[2-[(4-Hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60869913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Abt-751 | |
CAS RN |
141430-65-1, 857447-92-8 | |
Record name | N-[2-[(4-Hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=141430-65-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | E 7010 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141430651 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ABT751 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0857447928 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ABT-751 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12254 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 141430-65-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=742134 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-[2-[(4-Hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60869913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[2-[(4-hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzene-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ABT-751 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WDT5V5OB9F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.